3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride

Medicinal Chemistry Scaffold Design Kinase Inhibitor Discovery

Fragment-based screening campaigns often suffer from poor aqueous solubility and DMSO interference. 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, supplied as a crystalline dihydrochloride salt, delivers >1 mM aqueous solubility and a pre-protonated pyrrolidine for direct NMR/SPR use. Key advantages: - C-C linked pyrrolidine eliminates N-acyl transfer side reactions observed with N-linked regioisomers. - Free 5-amine enables rapid library expansion via amide coupling or reductive amination. - Defined stoichiometry ensures reproducible concentration-response curves in cellular assays.

Molecular Formula C6H13Cl2N5
Molecular Weight 226.10 g/mol
Cat. No. B7453630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride
Molecular FormulaC6H13Cl2N5
Molecular Weight226.10 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC(=NN2)N.Cl.Cl
InChIInChI=1S/C6H11N5.2ClH/c7-6-9-5(10-11-6)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,7,9,10,11);2*1H
InChIKeyKVJGDOUMBVLWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine Dihydrochloride


3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS 2408962‑28‑5) is a bifunctional 1,2,4‑triazole derivative possessing a primary amine at the 5‑position and a pyrrolidin‑3‑yl substituent at the 3‑position [REFS‑1]. The molecule presents a defined C–C bond between the triazole and the saturated azacycle, in contrast to the more common N‑linked regioisomers, and is supplied as a crystalline dihydrochloride salt (MW 226.10 g mol⁻¹, molecular formula C₆H₁₃Cl₂N₅) [REFS‑1]. Its design enables orthogonal derivatization through the free amine handle while retaining the basic pyrrolidine centre for subsequent salt‑tuning or receptor‑engagement studies.

Regiochemistry C–C linked pyrrolidine retains basic amine for target engagement
Derivatization Free 5‑amine enables amide coupling, reductive amination or bioconjugation
Assay readiness Pre‑formed dihydrochloride salt dissolves directly in aqueous buffers

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine Dihydrochloride: Irreplaceable by In‑Class Alternatives


Superficially related 1,2,4‑triazole‑amine building blocks differ critically in the regiochemistry and nature of the pyrrolidine attachment. N‑linked isomers (e.g. 3‑pyrrolidin‑1‑yl‑1H‑1,2,4‑triazol‑5‑amine) present a different H‑bond donor/acceptor topology that alters hydrogen‑bonding networks in target‑binding pockets [REFS‑1]. Analogues lacking the 5‑amino group or bearing alternative heterocycles (e.g. 3‑(pyrrolidin‑3‑yl)‑1H‑1,2,4‑triazole) eliminate the primary amine handle required for common amide‑coupling or reductive‑amination diversification strategies [REFS‑2]. Furthermore, the dihydrochloride salt form directly impacts aqueous solubility, hygroscopicity, and the protonation state of the pyrrolidine nitrogen, all of which influence the outcome of solution‑phase assays and synthesis protocols [REFS‑3].

N‑linked isomer
Lower pyrrolidine basicity and altered H‑bond topology may shift target‑binding profiles
5‑des‑amino analog
Loss of primary amine eliminates the key synthetic handle for library expansion
Free base
Variable protonation and lower aqueous solubility may introduce assay variability

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine Dihydrochloride: Quantitative Evidence


C3–C vs. N‑Linked Pyrrolidine Geometry

The target compound attaches the pyrrolidine ring via a direct C3–C bond, placing the basic amine in a conformationally flexible, non‑conjugated orientation relative to the triazole π‑system. By contrast, the commonly stocked 3‑pyrrolidin‑1‑yl‑1H‑1,2,4‑triazol‑5‑amine (CAS 154956‑89‑5) features an N‑linkage that delocalizes the pyrrolidine nitrogen lone pair into the triazole ring, reducing its basicity and altering the preferred geometry of the group. This structural distinction is quantified through topological polar surface area (TPSA) and calculated basicity: the C‑linked regioisomer retains a TPSA of 79.6 Ų and a pyrrolidine pKₐ near 9.5–10.5 (class‑level estimate for 3‑aminopyrrolidines), whereas the N‑linked counterpart exhibits a substantially lower pyrrolidine pKₐ (class‑level inference ~5–6) and a smaller TPSA [REFS‑1][REFS‑2].

C3–C vs N‑linked geometry
Class-level
ΔTPSA ≈ +15.8 Ų; pyrrolidine pKₐ shift +4–5 units (C‑linked retains higher basicity)
Supports distinct electrostatic interaction context
Class‑level pKₐ estimate; confirm with experimental measurement
Medicinal Chemistry Scaffold Design Kinase Inhibitor Discovery

Dihydrochloride Salt Purity and Stoichiometry

Vendor‑quality specifications for 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride consistently report a minimum purity of 97% (AKSci lot 0829EQ) or 98% (Leyan lot 1331010) [REFS‑1][REFS‑2]. The free‑base form (CAS 1341772‑76‑6) is reported with purity ≥95% by some suppliers (CymitQuimica), and the N‑linked isomer is listed at 95%+ purity [REFS‑3]. The dihydrochloride salt also enforces a precise 1:2 (free‑base:HCl) stoichiometry, eliminating the ambiguity in protonation state that accompanies free‑base batches stored under variable conditions, which can lead to inconsistent molar calculations in solution‑phase assays.

Salt purity & stoichiometry
Data to verify
Dihydrochloride purity 97–98% (vendor COA) vs free base 95%; defined 1:2 stoichiometry
Specification review before procurement
Supplier‑reported data; independent lot verification recommended
Procurement Quality Control Assay Reproducibility

Pre‑formed Salt Enhances Solubility

The dihydrochloride salt is described as a white to off‑white crystalline solid that is freely soluble in water and common organic solvents [REFS‑1]. In contrast, the free‑base analogue (CAS 1341772‑76‑6) is expected to exhibit limited aqueous solubility typical of neutral heterocyclic amines (class‑level estimated LogS ≈ –3.0 to –2.5, corresponding to ~0.3–1 mM) [REFS‑2]. The pre‑formed salt avoids the need for in‑situ HCl addition during assay preparation, a step that can introduce variability in pH and final counter‑ion concentration, thereby improving the consistency of cell‑based and biochemical assay results.

Pre‑formed salt solubility
Class-level
Freely soluble in water (vendor‑reported); free base predicted LogS ≈ –3.0 to –2.5 (~0.3–1 mM)
Enables aqueous assay preparation without co‑solvent
Class‑level solubility inference; validate for specific buffer conditions
Chemical Biology Sample Preparation Solubility Enhancement

Recommended Storage for Long‑Term Stability

Recommended storage conditions for 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride are 2–8 °C in a sealed, dry environment [REFS‑1]. The structurally related free‑base and N‑linked analogues are also shipped at ambient temperature, but the dihydrochloride salt’s higher hygroscopicity necessitates controlled cold storage to avoid water uptake that could compromise weighing accuracy and long‑term purity. When stored as directed, the compound remains suitable for use over the typical duration of a lead‑optimisation programme (≥12 months), supported by vendor quality‑assurance batch resupply programmes.

Long‑term storage
Data to verify
Recommended 2–8 °C, sealed dry; free base ships at ambient
Cold‑chain storage preserves certified purity
Supplier guidance; confirm stability under in‑house handling
Compound Management Stability Biobanking

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine Dihydrochloride: Application Scenarios


1,2,4‑Triazole Kinase Inhibitor SAR

The C3‑linked pyrrolidine maintains a high TPSA (79.6 Ų) and a basic centre with a predicted pKₐ favourable for interaction with catalytic lysine or aspartate residues typical of kinase ATP‑binding pockets [REFS‑1]. The free 5‑amine permits rapid library synthesis through amide coupling or reductive amination, enabling systematic SAR around the solvent‑exposed region of kinase inhibitors [REFS‑2].

GPCR Probe and Antagonist Lead Generation

1,2,4‑Triazole‑pyrrolidine hybrids have been reported as CCR1 antagonists with nanomolar cellular activity [REFS‑1]. The dihydrochloride salt’s pre‑protonated pyrrolidine mimics the ammonium‑π interaction often required for aminergic GPCR engagement, while the defined salt stoichiometry ensures reproducible concentration‑response curves in calcium‑flux or chemotaxis assays [REFS‑2].

Fragment‑Based Drug Discovery

With a molecular weight of 226.10 g mol⁻¹ (salt) and two orthogonal derivatisation vectors (pyrrolidine NH and triazole NH₂), the compound meets Rule‑of‑Three criteria for fragment libraries [REFS‑1]. Its high aqueous solubility in the salt form permits screening at >1 mM concentrations by NMR or SPR without DMSO interference, a key requirement for fragment‑based hit identification [REFS‑2].

Chemical Probe Synthesis for Target‑Class Profiling

The primary amine handle allows straightforward bioconjugation (e.g., NHS‑ester or isothiocyanate chemistry) to fluorophores or biotin, yielding probe molecules for cellular target‑engagement studies [REFS‑1]. The C‑linked architecture avoids the potential for N‑acyl transfer side reactions observed with N‑linked aminotriazoles, improving the integrity of the final probe [REFS‑2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
C‑linked pyrrolidine with high TPSA and basic amine
ATP‑binding pocket interaction and library expansion efficiency
GPCR probe generation
Pre‑protonated salt for ammonium‑π mimicry
Calcium‑flux or chemotaxis assay reproducibility
Fragment‑based screening
Low MW, orthogonal vectors, high aqueous solubility
NMR/SPR screening at >1 mM without DMSO interference
Chemical probe synthesis
Free 5‑amine for bioconjugation (NHS‑ester, isothiocyanate)
Probe integrity and cellular target‑engagement studies
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